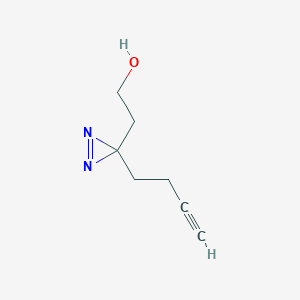
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Übersicht
Beschreibung
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol is a versatile compound widely utilized in chemical synthesis for its unique properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and specialized materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol typically involves the reaction of 3-butyn-1-ol with diazirine derivatives under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diazirine ring. The reaction is usually conducted at low temperatures to prevent decomposition of the diazirine ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include thionyl chloride for halogenation and amines for amination.
Major Products Formed
Oxidation: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-acetaldehyde or 2-(3-but-3-ynyl-3H-diazirin-3-yl)-acetic acid.
Reduction: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethane.
Substitution: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds and specialized materials.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol involves its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study the binding sites of proteins and other biomolecules. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into nearby C-H, N-H, or O-H bonds, forming stable covalent adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-methyl-3H-diazirin-3-yl)ethanol
- 2-(3-but-3-ynyl-3H-diazirin-3-yl)acetic acid
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Uniqueness
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol is unique due to its combination of an alkyne group and a diazirine ring, which provides both reactivity and stability. This combination allows for versatile applications in chemical synthesis, photoaffinity labeling, and material science .
Eigenschaften
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZSJAOOMXKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278943 | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450754-41-2 | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

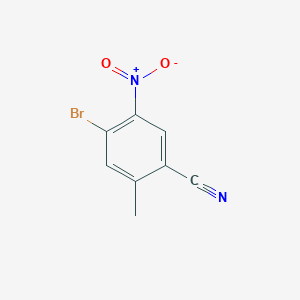

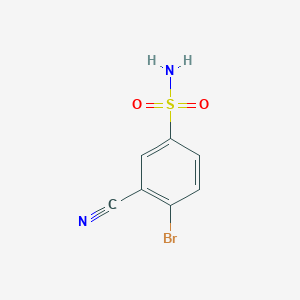




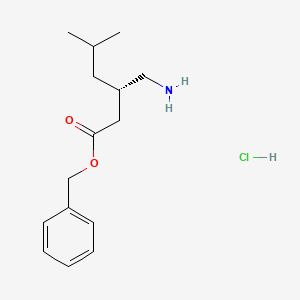

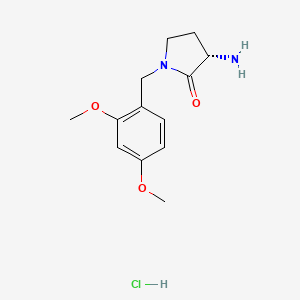

![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)
